(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Scaffolds

This synthetic heterocyclic small molecule (C₁₆H₁₈N₄O₃, MW 314.34) features a distinct pyrazine-ether-piperidine-2-methoxypyridine architecture that sets it apart from simpler mono-heterocyclic analogs. The 4-position ether-linked pyrazine provides a dual-nitrogen heterocycle capable of hydrogen-bond acceptance and π-stacking, while the 2-methoxypyridine-3-carbonyl group offers a specific geometry critical for kinase/PDE interactions. Researchers sourcing this ≥95% pure compound for scaffold-hopping, property-based lead optimization, or analytical reference standard development gain a defined connectivity pattern not replicated by pyridine-only or halogenated-phenyl ethers. Procure in standard 5–50 mg quantities to benchmark solubility, permeability, and target engagement without the risk of altered potency or selectivity inherent in non-identical analogs.

Molecular Formula C16H18N4O3
Molecular Weight 314.345
CAS No. 1448135-76-9
Cat. No. B2800977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
CAS1448135-76-9
Molecular FormulaC16H18N4O3
Molecular Weight314.345
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=NC=CN=C3
InChIInChI=1S/C16H18N4O3/c1-22-15-13(3-2-6-19-15)16(21)20-9-4-12(5-10-20)23-14-11-17-7-8-18-14/h2-3,6-8,11-12H,4-5,9-10H2,1H3
InChIKeyKEBCTMWMBFTIKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile: (2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone (CAS 1448135-76-9) for Procurement Evaluation


(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone (CAS 1448135-76-9) is a synthetic heterocyclic small molecule (C₁₆H₁₈N₄O₃, MW 314.34 g/mol) composed of a 2-methoxypyridine-3-carbonyl group linked to a piperidine ring, which is further substituted with a pyrazin-2-yloxy moiety via an ether linkage [1]. It belongs to a structural class of pyridine-pyrazine-piperidine hybrids that have been explored in medicinal chemistry for kinase inhibition and phosphodiesterase (PDE) modulation. The compound is commercially available from specialty chemical suppliers (e.g., Life Chemicals catalog #F6359-2846) in milligram quantities for research use, with listed purities typically ≥95% [2]. Its procurement value lies in its distinct connectivity pattern, which differentiates it from simpler mono-heterocyclic analogs and may confer unique binding properties, though publicly disclosed quantitative activity data remain limited at the time of this analysis.

Why In-Class Analogs Cannot Simply Substitute for (2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone


Substituting (2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone with a structurally similar in-class compound carries significant risk of altering target engagement and physicochemical properties. Even minor changes—such as replacing the pyrazine ring with pyridine, pyrimidine, or pyridazine—can substantially shift hydrogen-bonding capacity, electron distribution, and molecular conformation [1]. The 2-methoxypyridine-3-carbonyl group provides a specific orientation of the methoxy substituent relative to the amide carbonyl, which may be critical for interactions with biological targets such as PDE4 or certain kinases . The ether-linked pyrazine introduces a dual-nitrogen heterocycle capable of acting as both a hydrogen-bond acceptor and a π-stacking partner, a feature not replicated by single-nitrogen or non-heterocyclic analogs. Furthermore, the piperidine ring's conformational flexibility, constrained by the 4-position ether substitution, influences the spatial relationship between the two heterocyclic ends of the molecule. Without head-to-head data, generic substitution between analogs that differ in any of these three modules cannot be assumed to preserve potency, selectivity, or physicochemical profiles. The sections below examine what quantitative evidence is available—and what remains to be established—to guide informed procurement decisions.

Quantitative Differentiation Evidence: (2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone vs. Closest Analogs


Structural Uniqueness: Pyrazine-2-yloxy vs. Common Pyridine/Pyrimidine Ether Analogs

The target compound incorporates a pyrazin-2-yloxy group, whereas many commercially available analogs feature pyridin-2-yloxy, pyrimidin-2-yloxy, or phenyl ether substituents at the piperidine 4-position. The pyrazine ring introduces a second nitrogen atom at the 4-position of the heterocycle, altering hydrogen-bond acceptor geometry and electronic character compared to pyridine (single nitrogen) or pyrimidine (nitrogens at 1,3-positions). This structural distinction is verifiable by comparison of calculated physicochemical descriptors: the pyrazine-containing compound has a distinct hydrogen-bond acceptor count (4 vs. 3 for pyridine analogs) and a different calculated logP profile [1]. While no direct biological head-to-head comparison has been published, the structural divergence is sufficient to preclude assumption of equivalent target binding without experimental confirmation.

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Scaffolds

Reported PDE4 Inhibitory Potential: Preliminary Vendor-Annotated Activity

According to vendor annotations, (2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone may function as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme family implicated in inflammatory and neurological diseases . No peer-reviewed publication or patent has yet disclosed a measured IC₅₀ value for this specific compound against PDE4 or any other PDE isoform. In contrast, well-characterized PDE4 inhibitors such as rolipram (IC₅₀ ~1 µM for PDE4A) and apremilast (IC₅₀ ~74 nM for PDE4) have extensive published data [1]. The putative PDE4 activity of the target compound remains unquantified and unvalidated in independent studies. This information is provided as a research hypothesis only and should not be used as a basis for procurement without requesting vendor-supplied screening data.

Phosphodiesterase Inhibition PDE4 Inflammation

Physicochemical Property Differentiation: Calculated logP and Solubility Profile

The target compound's calculated partition coefficient (cLogP) is estimated at approximately 1.8–2.2, based on its molecular structure containing both polar (pyrazine, amide, ether) and lipophilic (methoxy, piperidine) moieties [1]. This places it in a favorable range for CNS drug-likeness (typically cLogP 1–4), but distinguishes it from more lipophilic analogs such as (5-bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone (cLogP estimated >3.5) . The 2-methoxypyridine group provides intermediate lipophilicity compared to unsubstituted pyridine or halogenated phenyl analogs. No experimental logP or aqueous solubility data have been published for this compound. Procurement for physicochemical profiling studies should therefore request batch-specific analytical data (HPLC purity, solubility in DMSO/PBS) from the supplier.

Physicochemical Properties Drug-likeness logP

Recommended Application Scenarios for (2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone Based on Current Evidence


Scaffold-Hopping and SAR Exploration Campaigns Targeting PDE4 or Kinase Hinges

The compound's distinct pyrazine-ether-piperidine-2-methoxypyridine architecture makes it a suitable candidate for scaffold-hopping studies, where researchers systematically vary heterocyclic cores to explore structure-activity relationships. Its structural divergence from common pyridine-ether analogs (see Evidence Item 1) provides a meaningful chemical probe for assessing the contribution of the pyrazine nitrogen to target binding. Procurement in 5–30 mg quantities from suppliers such as Life Chemicals (catalog #F6359-2846) is suitable for initial biochemical screening [1].

Physicochemical Profiling and Property-Based Drug Design Studies

With an estimated cLogP of ~1.8–2.2, this compound occupies a favorable property space for CNS drug design that is distinct from more lipophilic analogs (Evidence Item 3). Researchers engaged in property-based lead optimization may use this compound to benchmark how pyrazine vs. pyridine or halogenated-phenyl ethers affect solubility, permeability, and metabolic stability. Procurement should include a request for experimental logD and kinetic solubility data from the vendor to validate in silico predictions [1].

Method Development and Analytical Reference Standard Use

The compound's well-defined synthetic route and commercial availability in ≥95% purity (as listed by Life Chemicals) support its use as an analytical reference standard for HPLC method development, mass spectrometry calibration, or NMR spectral library construction. Its distinct retention time and mass spectrum can serve as a system suitability standard for laboratories analyzing pyrazine-containing compound libraries [1].

Fragment-Based or Combinatorial Library Synthesis Intermediate

The piperidine 4-position ether linkage and the 2-methoxypyridine-3-carbonyl amide provide two orthogonal functional handles for further derivatization. Medicinal chemistry groups synthesizing focused libraries around the pyrazine-piperidine-pyrridine scaffold may procure this compound as a key intermediate. Its availability in multi-milligram quantities at moderate cost (e.g., 25 mg at ~$163.50) makes it accessible for parallel synthesis workflows [1].

Quote Request

Request a Quote for (2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.